molecular formula C23H29N3O4S B2394087 N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-81-5

N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2394087
CAS No.: 898449-81-5
M. Wt: 443.56
InChI Key: KYSPOQANMRAVTK-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxalamide core, a piperidine ring, and phenylsulfonyl and ethylphenyl groups. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps. One common synthetic route begins with the preparation of the piperidine derivative, which is then coupled with an oxalamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of anti-inflammatory and anti-cancer research.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives and piperidine-containing molecules. These compounds share structural features but may differ in their functional groups and biological activities.

Uniqueness

What sets N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide apart is its combination of functional groups, which confer unique reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-2-18-11-13-19(14-12-18)25-23(28)22(27)24-16-15-20-8-6-7-17-26(20)31(29,30)21-9-4-3-5-10-21/h3-5,9-14,20H,2,6-8,15-17H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSPOQANMRAVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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